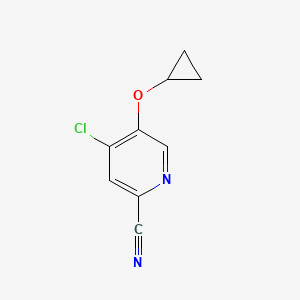

4-Chloro-5-cyclopropoxypicolinonitrile

Description

4-Chloro-5-cyclopropoxypicolinonitrile is a halogenated picolinonitrile derivative characterized by a chlorine atom at position 4 and a cyclopropoxy substituent at position 5 of the pyridine ring. Its synthesis typically involves nucleophilic substitution reactions starting from 4,5-dichlorophthalonitrile, where the cyclopropoxy group replaces one chlorine atom under controlled conditions . The cyclopropoxy moiety introduces steric and electronic effects due to the strained cyclopropane ring, which may influence reactivity, stability, and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-chloro-5-cyclopropyloxypyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7ClN2O/c10-8-3-6(4-11)12-5-9(8)13-7-1-2-7/h3,5,7H,1-2H2 |

InChI Key |

UKVLXSSJUAPVKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(N=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropoxypicolinonitrile typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloro-5-hydroxypicolinonitrile.

Cyclopropoxylation: The hydroxyl group is then replaced by a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-5-cyclopropoxypicolinonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Products include substituted picolinonitriles with various functional groups.

Oxidation: Products may include picolinic acids or other oxidized derivatives.

Reduction: Products include primary amines or other reduced forms.

Scientific Research Applications

4-Chloro-5-cyclopropoxypicolinonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: It can be used in the development of novel materials with specific properties.

Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-chloro-5-cyclopropoxypicolinonitrile, three analogous compounds are analyzed:

3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile (CAS 1186638-12-9)

- Structure : Features a propoxyphenyl ethynyl group at position 5 and chlorine at position 3.

- Molecular Formula : C₁₇H₁₃ClN₂O (MW: 296.756 g/mol).

- The bulky propoxyphenyl substituent increases steric hindrance, which may reduce reactivity in substitution reactions .

4-Chloro-5-iodopicolinonitrile (CAS 182819-59-6)

- Structure : Substitutes iodine for the cyclopropoxy group at position 4.

- Molecular Formula : C₆H₂ClIN₂ (MW: 264.45 g/mol).

- Key Differences :

- Iodine’s larger atomic radius and polarizability enhance its leaving-group ability, making this compound more reactive in nucleophilic aromatic substitution (NAS) reactions.

- The absence of an oxygen-containing substituent reduces electron-donating effects, altering electronic properties of the pyridine ring .

4,5-Dichlorophthalonitrile (Precursor)

- Structure : Retains chlorine atoms at both positions 4 and 5.

- Molecular Formula : C₈H₂Cl₂N₂ (MW: 203.02 g/mol).

- Key Differences: Lacks functional groups (e.g., cyclopropoxy), resulting in higher electrophilicity at position 5, which facilitates substitution reactions to generate derivatives like 4-chloro-5-cyclopropoxypicolinonitrile .

Comparative Data Table

| Property | 4-Chloro-5-cyclopropoxypicolinonitrile | 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile | 4-Chloro-5-iodopicolinonitrile |

|---|---|---|---|

| Molecular Formula | C₉H₆ClN₂O | C₁₇H₁₃ClN₂O | C₆H₂ClIN₂ |

| Molecular Weight (g/mol) | ~197.62* | 296.756 | 264.45 |

| Key Substituent | Cyclopropoxy | Propoxyphenyl ethynyl | Iodo |

| Reactivity | Moderate (steric hindrance) | Low (bulky substituent) | High (iodine as leaving group) |

| Synthetic Utility | Intermediate for functionalized nitriles | Building block for conjugated systems | NAS reactions, cross-coupling |

Research Implications

- 4-Chloro-5-cyclopropoxypicolinonitrile: The cyclopropoxy group’s strain and electron-donating nature make it a candidate for synthesizing thermally stable polymers or agrochemical intermediates .

- 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile: Its extended conjugation suggests utility in organic electronics or fluorescent probes .

- 4-Chloro-5-iodopicolinonitrile: High reactivity positions it as a precursor for Suzuki-Miyaura couplings or pharmaceutical intermediates .

Notes

- Stability : Cyclopropoxy derivatives may decompose under strong acidic/basic conditions due to ring strain.

- Data Gaps : Detailed physicochemical properties (e.g., melting points, solubility) are absent in the provided evidence and warrant experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.